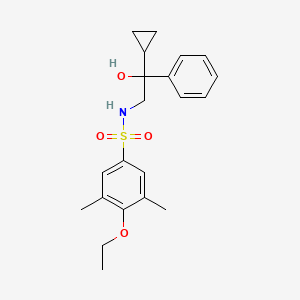
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinolin-1-ium core with a pyrimidinylmethyl group, making it a subject of interest for its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride typically involves multiple steps, starting with the preparation of the quinoline derivative and the pyrimidinylmethyl group. One common synthetic route includes the following steps:
Quinoline Derivative Synthesis: Quinoline is first synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Pyrimidinylmethyl Group Addition: The pyrimidinylmethyl group is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with a suitable pyrimidinylmethyl halide.
Formation of the Quinolin-1-ium Ion: The quinolin-1-ium ion is formed by protonation of the quinoline nitrogen atom.
Hydrochloride Salt Formation: Finally, the quinolin-1-ium ion is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can help in identifying the most effective reaction conditions and reagents for large-scale production.
化学反応の分析
Types of Reactions: 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives.
Substitution: The pyrimidinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation Products: Quinone derivatives, which can be further modified or used in other chemical reactions.
Reduction Products: Hydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.
Substitution Products: Various substituted pyrimidinylmethyl derivatives, which can be used in medicinal chemistry and material science.
科学的研究の応用
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The quinolin-1-ium core can bind to enzymes or receptors, modulating their activity and leading to biological effects. The pyrimidinylmethyl group can also participate in hydrogen bonding and other interactions, contributing to the compound's biological activity.
類似化合物との比較
1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium: This compound is structurally similar but lacks the quinoline core, resulting in different chemical and biological properties.
1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyrimidin-2-ylamine: Another related compound with a different core structure, leading to distinct reactivity and applications.
Uniqueness: 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)quinolin-1-ium chloride hydrochloride is unique due to its combination of the quinoline and pyrimidinylmethyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry.
特性
IUPAC Name |
2-methyl-5-(quinolin-1-ium-1-ylmethyl)pyrimidin-4-amine;chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N4.2ClH/c1-11-17-9-13(15(16)18-11)10-19-8-4-6-12-5-2-3-7-14(12)19;;/h2-9H,10H2,1H3,(H2,16,17,18);2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUVLIBIDRMHGM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C[N+]2=CC=CC3=CC=CC=C32.Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2738499.png)



![N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2738507.png)
![2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride](/img/structure/B2738508.png)

![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2738512.png)
![5-chloro-2-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2738513.png)



![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
